Pan-Genotypic Potency of Pibrentasvir Compared to Glecaprevir in HCV Replicon Assays
Pibrentasvir demonstrates picomolar antiviral activity against a broad panel of HCV genotypes (1-6) in replicon cell lines, with EC50 values consistently lower than those of glecaprevir, its clinical combination partner. In laboratory strains, pibrentasvir EC50 values ranged from 0.0014 nM to 0.0043 nM across genotypes, representing a 200- to 2,000-fold higher potency than glecaprevir [1]. This differential is maintained against clinical isolates, where pibrentasvir's median EC50 was 0.0005-0.0027 nM compared to glecaprevir's 0.08-2.3 nM [2].
| Evidence Dimension | Antiviral Potency (EC50, nM) |
|---|---|
| Target Compound Data | 0.0014 - 0.0043 nM (Laboratory Strains); 0.0005 - 0.0027 nM (Clinical Isolates) |
| Comparator Or Baseline | Glecaprevir: 0.85 - 4.6 nM (Laboratory Strains); 0.08 - 2.3 nM (Clinical Isolates) |
| Quantified Difference | Pibrentasvir is approximately 200- to 2,000-fold more potent than glecaprevir in vitro. |
| Conditions | HCV replicon cell lines (genotypes 1a, 1b, 2a, 2b, 3a, 4a, 5a, 6a); Transient replicons from clinical isolates. |
Why This Matters
The extreme potency ensures that even low concentrations of pibrentasvir effectively suppress viral replication, a critical parameter for combination therapy design and minimizing dose-dependent toxicity.
- [1] RxReasoner. Glecaprevir and Pibrentasvir Pharmacology (Table 1). View Source
- [2] RxReasoner. Glecaprevir and Pibrentasvir Pharmacology (Table 2). View Source
